R-IMPP Hydrochloride

Description

Historical Development and Discovery

The discovery of this compound emerged from a comprehensive phenotypic screening campaign designed to identify small-molecule inhibitors of Proprotein Convertase Subtilisin Kexin type 9 secretion. The compound was initially developed under the designation PF-00932239 by researchers seeking alternatives to the expensive monoclonal antibody therapies that had dominated the Proprotein Convertase Subtilisin Kexin type 9 inhibition landscape. The development process involved systematic evaluation of small-molecule compound libraries through high-throughput screening methodologies specifically designed to identify compounds capable of reducing Proprotein Convertase Subtilisin Kexin type 9 secretion from hepatocytes.

The breakthrough came when researchers at Pfizer identified the parent compound R-IMPP through phenotypic screening approaches that focused on functional outcomes rather than traditional target-based screening. This discovery was particularly significant because it revealed a novel mechanism of action distinct from existing therapeutic approaches. Rather than blocking the interaction between Proprotein Convertase Subtilisin Kexin type 9 and the Low-Density Lipoprotein receptor at the cell surface, R-IMPP demonstrated the ability to inhibit Proprotein Convertase Subtilisin Kexin type 9 synthesis at the translational level.

The development timeline of this compound reflects the broader evolution of Proprotein Convertase Subtilisin Kexin type 9 research, which began with the identification of this protein's role in cholesterol homeostasis in the early 2000s. The compound's discovery occurred during a period of intense research activity focused on developing more accessible and cost-effective alternatives to monoclonal antibody therapies, which, despite their efficacy, presented significant barriers to widespread clinical adoption due to their high manufacturing costs and requirement for injection.

Nomenclature and Chemical Classification

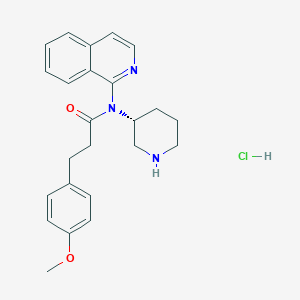

This compound is systematically named (R)-N-(Isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide Hydrochloride, reflecting its complex molecular architecture that incorporates multiple pharmacologically relevant structural motifs. The compound is assigned the Chemical Abstracts Service registry number 2173005-10-0 for the hydrochloride salt form, distinguishing it from the free base form which carries the registry number 2133832-83-2.

The molecular formula of this compound is C₂₄H₂₈ClN₃O₂, with a molecular weight of 425.96 daltons. This represents the hydrochloride salt form, which differs from the free base by the addition of hydrogen chloride, accounting for the increased molecular weight compared to the free base form that has a molecular weight of 389.49 daltons. The compound's chemical name reflects several key structural features that contribute to its biological activity and pharmaceutical properties.

The isoquinoline moiety represents a critical pharmacophore that confers the compound's ability to interact with ribosomal targets. Isoquinoline derivatives are known for their diverse biological activities and their ability to interact with various cellular targets through π-π stacking interactions and hydrogen bonding. The methoxyphenyl group provides additional hydrophobic interactions and may contribute to the compound's selectivity profile, while the piperidine ring system adds conformational flexibility and may influence the compound's pharmacokinetic properties.

| Chemical Property | This compound | R-IMPP Free Base |

|---|---|---|

| Molecular Formula | C₂₄H₂₈ClN₃O₂ | C₂₄H₂₇N₃O₂ |

| Molecular Weight | 425.96 g/mol | 389.49 g/mol |

| Chemical Abstracts Service Number | 2173005-10-0 | 2133832-83-2 |

| Canonical SMILES | [H]Cl.[complex structure] | COc1ccc(CCC(=O)N([C@@H]2CCCNC2)c2nccc3ccccc23)cc1 |

The stereochemistry of this compound is defined by the (R)-configuration at the piperidine carbon center, which is crucial for its biological activity. This stereochemical specificity suggests that the compound's interaction with its ribosomal target involves precise three-dimensional molecular recognition, highlighting the importance of chirality in its mechanism of action.

Significance in Proprotein Convertase Subtilisin Kexin Type 9 Research and Inhibition

This compound has established significant importance in Proprotein Convertase Subtilisin Kexin type 9 research due to its unprecedented mechanism of action and its potential to overcome limitations associated with existing therapeutic approaches. The compound demonstrates an inhibitory concentration (IC₅₀) of 4.8 micromolar against Proprotein Convertase Subtilisin Kexin type 9 secretion, representing a potent small-molecule alternative to monoclonal antibody therapies.

The most remarkable aspect of this compound's significance lies in its unique mechanism of targeting the 80S ribosome to inhibit Proprotein Convertase Subtilisin Kexin type 9 protein translation. This approach represents a paradigm shift from conventional drug discovery strategies that typically focus on blocking protein-protein interactions or enzymatic activities. Instead, this compound intervenes at the level of protein synthesis, preventing the formation of Proprotein Convertase Subtilisin Kexin type 9 before it can be secreted and exert its effects on Low-Density Lipoprotein receptor degradation.

Research has demonstrated that this compound selectively binds to human 80S ribosomes but does not interact with bacterial ribosomes from Escherichia coli, indicating a high degree of selectivity for eukaryotic translation machinery. This selectivity profile suggests that the compound may have reduced potential for disrupting bacterial protein synthesis, which could be advantageous from a therapeutic perspective. The compound's ability to cause transcript-dependent inhibition of Proprotein Convertase Subtilisin Kexin type 9 translation without affecting overall protein synthesis or the secretion of other proteins, such as transferrin, further demonstrates its specificity.

| Research Parameter | This compound Performance | Reference Standard |

|---|---|---|

| Proprotein Convertase Subtilisin Kexin Type 9 Inhibition IC₅₀ | 4.8 μM | Monoclonal antibodies: ~nM range |

| Ribosome Selectivity | Human 80S: Active | E. coli ribosomes: Inactive |

| Low-Density Lipoprotein Cholesterol Uptake Enhancement | Significant increase in hepatoma cells | Baseline levels |

| Translation Specificity | Proprotein Convertase Subtilisin Kexin Type 9 selective | No effect on transferrin |

The compound has proven valuable in advancing understanding of ribosome-targeted drug discovery, opening new avenues for therapeutic intervention that were previously unexplored. Studies using this compound have revealed important insights into the regulation of Proprotein Convertase Subtilisin Kexin type 9 expression and the potential for modulating protein levels through translational control mechanisms. This research has implications beyond Proprotein Convertase Subtilisin Kexin type 9 inhibition, potentially informing the development of translation-targeted therapeutics for other diseases.

The significance of this compound in the broader context of Proprotein Convertase Subtilisin Kexin type 9 research is further enhanced by its potential to address some of the limitations associated with current therapeutic options. Monoclonal antibody therapies, while effective, require subcutaneous injection and are associated with high manufacturing costs that limit their accessibility. Small-molecule inhibitors like this compound offer the potential for oral administration and more cost-effective production, potentially expanding access to Proprotein Convertase Subtilisin Kexin type 9 inhibition therapy.

Research conducted with this compound has also contributed to the understanding of Proprotein Convertase Subtilisin Kexin type 9 biology and regulation. The compound has been used as a research tool to investigate the relationship between Proprotein Convertase Subtilisin Kexin type 9 translation and cellular cholesterol homeostasis, providing insights that have informed the development of next-generation small-molecule inhibitors. Studies have shown that treatment with this compound leads to increased Low-Density Lipoprotein receptor levels on the surface of hepatocytes, resulting in enhanced uptake of Low-Density Lipoprotein cholesterol from the extracellular environment.

Properties

CAS No. |

2173005-10-0 |

|---|---|

Molecular Formula |

C24H28ClN3O2 |

Molecular Weight |

425.96 |

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C24H27N3O2.ClH/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24;/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3;1H/t20-;/m1./s1 |

InChI Key |

OSIRDWNTKGVIOE-VEIFNGETSA-N |

SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-IMPP Hydrochloride; R IMPP Hydrochloride; RIMPP Hydrochloride; R-IMPP HCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Antibodies (Alirocumab/Evolocumab) exhibit superior potency (sub-nM range) but require subcutaneous administration, limiting patient compliance .

- R-IMPP and PF-06446846 offer oral bioavailability, a significant advantage over biologics, but with higher IC50 values .

- Inclisiran provides long-lasting effects (twice-yearly dosing) via siRNA-mediated mRNA degradation but faces challenges in liver-targeted delivery .

Pharmacokinetic and Clinical Data

Key Findings :

- R-IMPP’s short half-life necessitates frequent dosing, whereas PF-06446846 shows improved pharmacokinetics .

- Antibodies and siRNA therapies have longer half-lives but lack oral delivery options .

Structural and Functional Insights

- R-IMPP vs. PF-06446846 : Structural optimization of R-IMPP led to PF-06446846, which replaces the original benzothiazole group with a pyridone moiety to enhance metabolic stability and oral absorption .

- Small Molecules vs. Antibodies : Small molecules like R-IMPP target intracellular PCSK9 synthesis, while antibodies neutralize extracellular PCSK7. This distinction makes R-IMPP suitable for patients with upregulated PCSK9 transcription .

Research and Development Implications

This compound represents a foundational scaffold for oral PCSK9 inhibitors. While less potent than biologics, its mechanism offers unique advantages in targeting hepatic PCSK9 overexpression. Future research should focus on:

Structural Optimization : Enhancing binding affinity to the ribosome.

Combination Therapies : Pairing with statins or LDLR activators for synergistic effects.

Preparation Methods

Friedel-Crafts Acylation of Indole Derivatives

Indole-3-acetic acid derivatives are synthesized via Friedel-Crafts reactions. For example:

-

7-Fluoroindole reacts with oxalyl chloride in ethyl ether to form an acyl chloride intermediate.

-

Hydrolysis followed by Wolff-Kishner-Huang reduction yields indole-3-acetic acid (e.g., 7-fluoroindole-3-acetic acid).

Reaction Conditions :

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 7-Fluoroindole | Oxalyl chloride | Ethyl ether | 25–30 | 70% |

SNAr Reactions for Benzene Diamine Synthesis

2,4-Difluoronitrobenzene undergoes SNAr with amines to yield substituted benzene diamines:

-

N-Benzyl isopropylamine reacts with 2,4-difluoronitrobenzene in DMSO at 0–5°C.

-

Reduction with palladium on carbon (Pd/C) under hydrogen gas produces N-substituted benzene-1,2-diamines.

Example :

| Precursor | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,4-Difluoronitrobenzene | N-Benzyl isopropylamine | DMSO | 0–5 | 80% |

Coupling and Cyclization for Core Scaffold

-

EDCl/HOBt-Mediated Coupling : Indole-3-acetic acid reacts with benzene diamines in DMF.

-

Intramolecular Condensation : Forms the benzimidazole-indole core.

Procedure for Intermediate 3 (Example from PMC7572704):

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | EDCl, HOBt, DMF, RT, 5h | 76% |

| Cyclization | Toluene/AcOH, microwave, 150°C, 1h | – |

Deuterium Substitution for Metabolic Stability

Methylene bridges in intermediates are deuterated via H-D exchange in DMSO-d₆/D₂O:

Salt Formation with Hydrochloric Acid

The free base is treated with HCl in organic solvents (e.g., isopropanol) to form the hydrochloride salt.

Example :

| Intermediate | Solvent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| R-IMPP Free Base | Isopropanol | HCl gas, pH 3.5 | 90% | >98% |

Optimization Strategies

Fluorine Scan for Potency and Stability

Systematic fluorine substitution on the indole and benzimidazole rings enhances bioactivity:

| Fluorine Position | EC₅₀ (nM) | Metabolic Stability (T₁/₂, min) |

|---|---|---|

| 5-F (D-ring) | 0.15 | 16.3 (mice) |

| 7-F (D-ring) | 0.28 | 40.1 (mice) |

N-Methylation for Improved Pharmacokinetics

Methylation of the benzimidazole nitrogen boosts metabolic stability and potency:

| Compound | EC₅₀ (nM) | T₁/₂ (h) |

|---|---|---|

| Non-methylated | 0.69 | 1.31 |

| Methylated (R-IMPP) | 0.15 | 1.64 |

Analytical Characterization

HPLC Purity and Identity

| Parameter | Value | Method |

|---|---|---|

| Purity | >98% | LC-MS (Agilent 6120) |

| Retention Time | 2.06–2.71 min | C18 column, 0.8 mL/min |

Spectroscopic Data

| Technique | Key Signals (δ, ppm) |

|---|---|

| ¹H NMR | 8.72 (s, 1H), 7.35–7.16 (m, 1H) |

| HRMS | [M + H]⁺ = 425.960 |

Q & A

Q. What is the primary mechanism by which R-IMPP Hydrochloride inhibits PCSK9?

R-IMPP selectively binds to the 80S ribosome to inhibit PCSK9 protein translation without affecting transcription or degradation. This mechanism is validated using hepatoma cell assays, where R-IMPP increases LDL receptor (LDL-R) levels, enhancing LDL cholesterol uptake. Key methods include ribosome profiling, luciferase reporter assays, and Western blotting to confirm translation-specific effects .

Q. What are the critical physicochemical properties of this compound for in vitro studies?

Key properties include:

- Molecular formula: CHNO

- Molecular weight: 389.49 g/mol

- Solubility: Stable in DMSO (10 mM stock solutions recommended)

- Storage: Aliquot and store at -80°C to minimize degradation; avoid repeated freeze-thaw cycles .

Q. Which standard assays are used to evaluate R-IMPP’s bioactivity?

- IC determination : Dose-response curves in hepatoma cells (e.g., HepG2) using ELISA or immunofluorescence to quantify PCSK9 secretion.

- LDL-R upregulation : Flow cytometry or immunoblotting to measure LDL-R surface expression.

- Selectivity assays : Comparative ribosome-binding studies using human vs. bacterial (e.g., E. coli) ribosomes .

Advanced Research Questions

Q. How can researchers design experiments to validate ribosome-targeting specificity of R-IMPP?

- Ribosome isolation : Use sucrose density gradient centrifugation to isolate 80S ribosomes from human cell lines.

- Competitive binding assays : Co-treat with ribosomal inhibitors (e.g., cycloheximide) to assess displacement.

- Cryo-EM/structural analysis : Resolve ribosome-R-IMPP complexes to identify binding sites .

Q. How should discrepancies in reported IC50_{50}50 values (e.g., 4.8 μM vs. higher values) be addressed?

Variability may arise from:

- Cell type differences : Primary hepatocytes vs. hepatoma lines (e.g., HepG2) may exhibit divergent ribosome activity.

- Assay conditions : Optimize incubation time, serum concentration, and PCSK9 detection methods (e.g., ELISA sensitivity).

- Normalization : Use internal controls (e.g., transferrin levels) to rule off-target effects .

Q. What non-clinical data are required for regulatory approval of R-IMPP in clinical trials?

- Pharmacology/toxicology : Include dose-range findings, organ toxicity profiles, and cytochrome P450 interaction studies.

- IMP dossier (IMPD) : Summarize chemistry, manufacturing, and controls (CMC), referencing the Investigator’s Brochure for safety data.

- GMP compliance : Certify synthesis and storage protocols per ICH guidelines .

Q. How can researchers distinguish translation inhibition from transcriptional regulation in PCSK9 studies?

- qRT-PCR : Quantify PCSK9 mRNA levels post-treatment to rule out transcriptional effects.

- Pulse-chase assays : Track nascent PCSK9 protein synthesis using S-methionine labeling.

- Proteasome inhibition : Co-treatment with MG132 to confirm translation-specific inhibition (no change in degradation rates) .

Q. What experimental controls are essential when studying R-IMPP’s stability in long-term assays?

- Solvent controls : Compare DMSO-only treated cells to exclude solvent effects.

- Positive controls : Use known ribosome inhibitors (e.g., homoharringtonine) to validate assay conditions.

- Stability monitoring : Perform LC-MS at multiple timepoints to detect degradation products .

Q. How does R-IMPP’s selectivity for human ribosomes impact cross-species studies?

- Species-specific ribosome profiling : Test activity in murine or primate models to assess translational relevance.

- Chimeric ribosomes : Engineer hybrid ribosomes with human subunits to identify critical binding regions.

- In silico docking : Model interactions using human ribosome structures (e.g., PDB 4V6X) .

Q. How to troubleshoot contradictory findings in LDL-R upregulation assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.